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molecular formula C8H17NO2 B1289761 3-Morpholin-4-ylbutan-1-ol CAS No. 35806-22-5

3-Morpholin-4-ylbutan-1-ol

Cat. No. B1289761
M. Wt: 159.23 g/mol
InChI Key: SKNVZWRSIWZAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851526

Procedure details

In a manner similar to Preparation 1, react 3-chloro-1-butanol with morpholine to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[N:7]1([CH:2]([CH3:6])[CH2:3][CH2:4][OH:5])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 1

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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